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Compound of Interest

Compound Name: Posaconazole Acetate

Cat. No.: B15291842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of different

posaconazole formulations, supported by experimental data. Posaconazole, a broad-spectrum

triazole antifungal agent, is available in three main formulations: an oral suspension, a delayed-

release tablet, and an intravenous solution.[1][2] Understanding the pharmacokinetic

differences between these formulations is crucial for optimizing therapeutic outcomes in the

prevention and treatment of invasive fungal infections.[2]

Quantitative Pharmacokinetic Data
The systemic exposure to posaconazole varies significantly between its different formulations.

The delayed-release tablet and intravenous formulations generally provide higher and more

consistent plasma concentrations compared to the oral suspension.[2][3][4] The bioavailability

of the oral suspension is notably influenced by food intake and gastrointestinal conditions.[2][5]

[6]

Below is a summary of key pharmacokinetic parameters for each formulation based on studies

in healthy adult volunteers.
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n

200 mg

single dose

(fasted)

Varies ~5 Varies
Low and
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Significant

increase in

absorption

with food,
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high-fat

meals[4][5]

200 mg

single dose

(with non-

fat meal)

Increased ~5.5 Increased -

Enhanced

absorption

compared

to fasted

state[5]

200 mg

single dose

(with high-

fat meal)

~4x higher

than fasted
~5

~4x higher

than fasted
-

Substantial
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enhanced

absorption[

5]

400 mg

BID with
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supplemen

t

65%

increase vs

fasted
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66%

increase vs

fasted

- -

Delayed-

Release

Tablet

300 mg

single dose

(fasted)

Higher

than

suspension

~5

Higher

than

suspension

58.8%

Less
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d than

suspension

, but food

still
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absorption[

3][7]
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300 mg

single dose

(fed)

Higher

than

suspension

-

Higher

than

suspension

Approache

s complete

absorption

-

Intravenou

s Solution

200 mg

single dose
Highest

End of

infusion
Highest 100%

Not

applicable

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma

concentration, AUC = Area under the plasma concentration-time curve, BID = twice daily.

Values can vary based on the specific study population and design.

Experimental Protocols
The following methodologies are representative of the key experiments conducted to compare

the pharmacokinetics of posaconazole formulations.

Single-Dose, Randomized, Crossover Bioavailability
Study
This study design is frequently used to compare the relative bioavailability of different oral

formulations.

Objective: To compare the rate and extent of absorption of posaconazole from a test

formulation (e.g., delayed-release tablet) versus a reference formulation (e.g., oral

suspension) and to assess the effect of food.

Study Population: Healthy adult male and female volunteers.

Design: A randomized, open-label, four-way crossover design is often employed. Each

subject receives each of the following treatments in a randomized order, separated by a

washout period:

Treatment A: Posaconazole oral suspension (e.g., 200 mg) administered after a 10-hour

fast.

Treatment B: Posaconazole oral suspension (e.g., 200 mg) administered with a standard

high-fat breakfast.
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Treatment C: Posaconazole oral suspension (e.g., 200 mg) administered with a standard

non-fat breakfast.

Treatment D: Posaconazole delayed-release tablet (e.g., 100 mg) administered with a

standard high-fat breakfast.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points

before and after drug administration (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-

dose).

Bioanalytical Method: Plasma concentrations of posaconazole are determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method.

Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, Tmax, and

AUC) are calculated from the plasma concentration-time data using non-compartmental

analysis. Statistical comparisons are then made between the different treatment arms.

Visualizations
Experimental Workflow for a Comparative Bioavailability
Study
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Caption: Workflow of a typical crossover bioavailability study.
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Logical Relationship of Posaconazole Formulations
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Caption: Key differences between posaconazole formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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